2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2445794-82-9
VCID: VC6438687
InChI: InChI=1S/C8H11F3N2S.ClH/c1-3-7(2,12)6-13-5(4-14-6)8(9,10)11;/h4H,3,12H2,1-2H3;1H
SMILES: CCC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl
Molecular Formula: C8H12ClF3N2S
Molecular Weight: 260.7

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride

CAS No.: 2445794-82-9

Cat. No.: VC6438687

Molecular Formula: C8H12ClF3N2S

Molecular Weight: 260.7

* For research use only. Not for human or veterinary use.

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride - 2445794-82-9

Specification

CAS No. 2445794-82-9
Molecular Formula C8H12ClF3N2S
Molecular Weight 260.7
IUPAC Name 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride
Standard InChI InChI=1S/C8H11F3N2S.ClH/c1-3-7(2,12)6-13-5(4-14-6)8(9,10)11;/h4H,3,12H2,1-2H3;1H
Standard InChI Key RBQQVDNVXIQYOE-UHFFFAOYSA-N
SMILES CCC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure combines a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with a trifluoromethyl (-CF₃) group at the 4-position and a branched butan-2-amine group at the 2-position. The hydrochloride salt form enhances its solubility and stability for laboratory use. Key molecular features include:

PropertyValue
Molecular FormulaC₈H₁₂ClF₃N₂S
Molecular Weight260.7 g/mol
IUPAC Name2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride
SMILESCCC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl
InChI KeyRBQQVDNVXIQYOE-UHFFFAOYSA-N

The trifluoromethyl group imparts electron-withdrawing effects, altering the compound’s electronic distribution and enhancing its interaction with biological targets.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride typically involves introducing a trifluoromethyl group into a thiazole precursor. A common method employs trifluoromethyltrimethylsilane (TMSCF₃) as the fluorinating agent in the presence of a fluoride source (e.g., cesium fluoride). The reaction proceeds under controlled conditions in a stainless-steel autoclave to maintain high pressure (1–3 atm) and temperature (80–120°C), which accelerates the reaction kinetics and improves yield. Nitrogen protection is often used to prevent oxidation side reactions.

ParameterCondition
Fluorinating AgentTMSCF₃
CatalystCsF
Temperature80–120°C
Pressure1–3 atm
Reaction Time6–24 hours
Yield60–85% (reported)

Post-Synthesis Modifications

The hydrochloride salt is formed by treating the free base with hydrochloric acid, enhancing crystallinity and stability. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures.

Biological Activities and Mechanistic Insights

Interaction with Biological Targets

Thiazole derivatives are known to modulate enzymes and receptors involved in critical cellular processes. This compound exhibits affinity for kinases and G-protein-coupled receptors (GPCRs), influencing pathways related to:

  • Cell proliferation and apoptosis: By inhibiting pro-survival kinases (e.g., Akt/PKB), it induces programmed cell death in cancer cell lines.

  • Immune response modulation: It suppresses cytokine production in macrophages by interfering with NF-κB signaling.

Applications in Pharmaceutical and Materials Science

Drug Development

The compound serves as a scaffold for designing:

  • Kinase Inhibitors: Its thiazole core mimics ATP-binding sites in kinases, making it a candidate for oncology therapeutics.

  • Antiviral Agents: Structural analogs have shown activity against RNA viruses, including influenza and SARS-CoV-2.

Materials Science Applications

  • Fluorescent Probes: The trifluoromethyl group enhances photostability, enabling use in bioimaging.

  • Polymer Additives: Improves thermal stability in fluoropolymers used in high-performance coatings.

FactorImpact
HumidityHygroscopic; store in desiccators
TemperatureStable up to 40°C; degrades above 80°C
Light SensitivityProtect from UV exposure

Storage recommendations include airtight containers with nitrogen padding and desiccants to prevent hydrolysis.

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